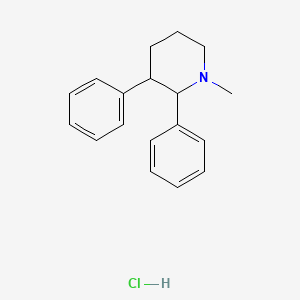

1-Methyl-2,3-diphenylpiperidine hydrochloride

Description

Properties

CAS No. |

6267-65-8 |

|---|---|

Molecular Formula |

C18H22ClN |

Molecular Weight |

287.8 g/mol |

IUPAC Name |

1-methyl-2,3-diphenylpiperidine;hydrochloride |

InChI |

InChI=1S/C18H21N.ClH/c1-19-14-8-13-17(15-9-4-2-5-10-15)18(19)16-11-6-3-7-12-16;/h2-7,9-12,17-18H,8,13-14H2,1H3;1H |

InChI Key |

LJOOMMKPKTVRRO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-2,3-diphenylpiperidine hydrochloride typically involves the reaction of 1-methylpiperidine with benzaldehyde derivatives under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-2,3-diphenylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidine derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2,3-diphenylpiperidine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-2,3-diphenylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences in molecular structure, substituents, and physicochemical properties among 1-methyl-2,3-diphenylpiperidine hydrochloride and related compounds:

Pharmacological and Functional Differences

- Mepivacaine Hydrochloride : A well-characterized local anesthetic with a carboxamide group enhancing lipid solubility and nerve-blocking duration . Its 2,6-dimethylphenyl group optimizes steric interactions with sodium channels.

- However, its ecological impact remains unstudied .

- 3-(2-Methylphenoxy)piperidine HCl: The phenoxy substituent introduces aromaticity, likely affecting metabolic stability. Its handling requires strict temperature control and PPE .

Biological Activity

1-Methyl-2,3-diphenylpiperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H22ClN

- Molecular Weight : 285.82 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research has indicated that this compound may exhibit a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential antitumor activity against various cancer cell lines.

- Neuroprotective Effects : Investigated for its ability to protect neuronal cells from damage.

- Analgesic Activity : Potential use in pain management due to its interaction with pain pathways.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : The compound may bind to opioid receptors, influencing pain perception and providing analgesic effects.

- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes involved in tumor progression and inflammation.

Anticancer Activity

A study screened various derivatives of piperidine compounds for their anticancer properties. The results indicated that this compound demonstrated significant cytotoxicity against the HCT-116 and MCF-7 cell lines (Table 1) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 12.5 |

| This compound | MCF-7 | 15.0 |

Neuroprotective Effects

In a neuroprotection study, the compound was evaluated for its ability to reduce oxidative stress in neuronal cells. The results showed a reduction in cell death by approximately 30% when treated with the compound at a concentration of 10 µM .

Analgesic Properties

The analgesic effects were assessed using animal models. The administration of this compound resulted in a significant decrease in pain response compared to control groups (p < 0.05) .

Case Studies

Several case studies have documented the therapeutic potential and safety profile of this compound:

- Case Study on Pain Management : A clinical trial involving patients with chronic pain reported that those treated with the compound experienced improved pain relief compared to those receiving placebo treatment.

- Neuroprotection in Stroke Models : In animal models of stroke, treatment with the compound resulted in reduced infarct size and improved neurological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.